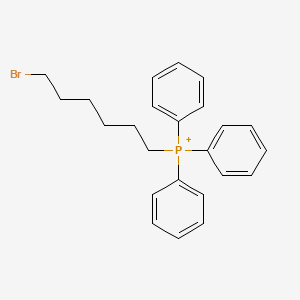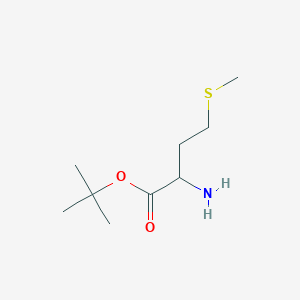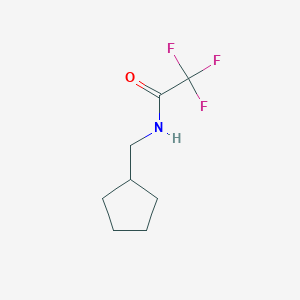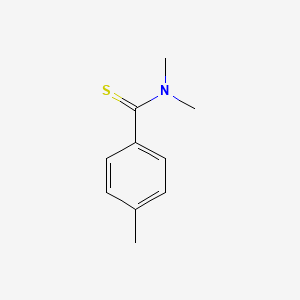
Benzenecarbothioamide, N,N,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N,N,4-trimethyl- is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol It is a derivative of benzenecarbothioamide, characterized by the presence of three methyl groups attached to the nitrogen and the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N,4-trimethyl- typically involves the reaction of N-aryl or N-alkylamide with aldehyde and elemental sulfur in water. This reaction is mediated by mixed bases and does not require the addition of external oxidants . The reaction conditions are mild, and the process avoids the use of large excesses of amides.
Industrial Production Methods
While specific industrial production methods for Benzenecarbothioamide, N,N,4-trimethyl- are not extensively documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of water as a solvent and the avoidance of external oxidants make the process environmentally friendly and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N,N,4-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarbothioamide: The parent compound without the trimethyl substitutions.
N,N-Dimethylbenzenecarbothioamide: A derivative with two methyl groups on the nitrogen.
N-Methylbenzenecarbothioamide: A derivative with one methyl group on the nitrogen.
Uniqueness
Benzenecarbothioamide, N,N,4-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The trimethyl substitution can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Eigenschaften
CAS-Nummer |
15563-47-0 |
|---|---|
Molekularformel |
C10H13NS |
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
N,N,4-trimethylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NS/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3 |
InChI-Schlüssel |
WZADGDPHGLPABW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)
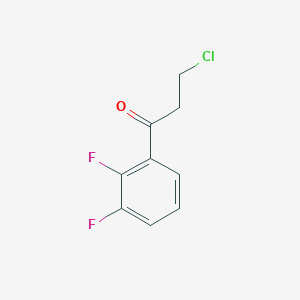

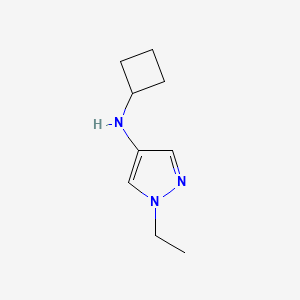
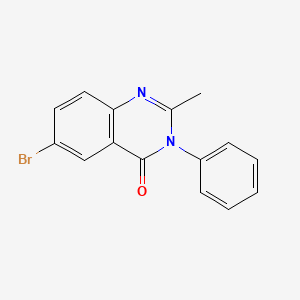

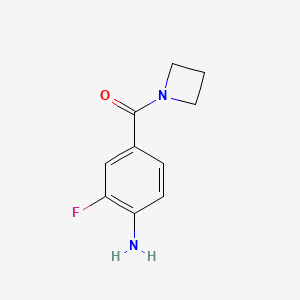

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
